Oxalysine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalysine can be achieved through several methods. One improved method involves the preparation of DL-4-oxalysine, which was detailed in a study published in 1959 . This method involves the use of specific reagents and conditions to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form products such as ethanolamine, N-oxalylethanolamine, and 3-morpholone .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like manganese dioxide and Deoxo-Fluor® . These reagents facilitate the conversion of this compound into its oxidized forms under specific conditions.
Major Products Formed
The major products formed from the oxidation of this compound include ethanolamine, N-oxalylethanolamine, and 3-morpholone
Scientific Research Applications
Chemistry: Oxalysine is used as a substrate in enzymatic studies to understand the mechanisms of amino acid oxidases.
Medicine: This compound has shown potential as an antitumor antibiotic, isolated from Streptomyces roseoviridofuscus.
Industry: This compound is used in the synthesis of various biologically active compounds, including oxazoles and oxazolines, which have applications in pharmaceuticals and polymers .
Mechanism of Action
The mechanism of action of oxalysine involves its role as a lysine antimetabolite. It competes with lysine for transport into cells, thereby inhibiting the growth of organisms like Candida albicans . Additionally, this compound induces suicide inactivation by electron transfer, similar to the biological substrates D-lysine and L-beta-lysine .
Comparison with Similar Compounds
Oxalysine can be compared with other similar compounds such as lysine and thialysine. While lysine is a naturally occurring amino acid, this compound is a synthetic derivative with unique properties. Thialysine, another lysine analogue, undergoes similar oxidation reactions but with different products .
List of Similar Compounds
- Lysine
- Thialysine
- Ethanolamine
- N-oxalylethanolamine
- 3-morpholone
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable compound for further research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(2-aminoethoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGLTLBIVDQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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